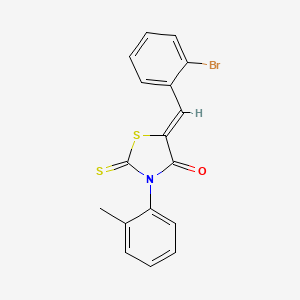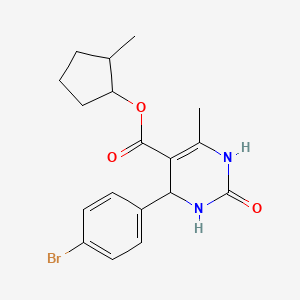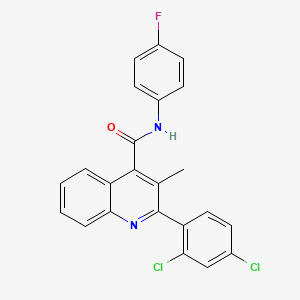
5-(2-bromobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-bromobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, commonly referred to as BBMT, is a thiazolidinone derivative that has gained significant attention in recent years due to its potential applications in scientific research. BBMT is a synthetic compound that is prepared through a multi-step synthesis process.
Mechanism of Action
The mechanism of action of BBMT is not fully understood, but it is believed to be related to its ability to interact with various enzymes and proteins in the body. BBMT has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, by binding to their active sites. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. BBMT has also been shown to have antioxidant properties, which may be related to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
BBMT has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BBMT can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that BBMT can reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease. BBMT has also been shown to have a low toxicity profile, which makes it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
BBMT has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in various scientific fields. However, BBMT also has some limitations, such as its limited solubility in water and its potential to form aggregates in solution. These limitations must be taken into account when designing experiments using BBMT.
Future Directions
There are several future directions for research on BBMT. One potential direction is to investigate its potential as a therapeutic agent for Alzheimer's disease. Another direction is to explore its potential as a fluorescent probe for detecting amyloid beta fibrils. Additionally, further studies are needed to fully understand the mechanism of action of BBMT and its potential applications in other scientific fields.
Synthesis Methods
The synthesis of BBMT involves several steps, starting with the reaction of 2-bromobenzaldehyde with 2-methylphenylamine to form the Schiff base. The Schiff base is then reacted with thiourea to form the thiazolidinone ring. Finally, the thiazolidinone ring is oxidized with iodine to form BBMT. The synthesis of BBMT is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
BBMT has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. BBMT has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. BBMT has also been studied for its potential as a fluorescent probe for detecting amyloid beta fibrils, which are associated with Alzheimer's disease.
properties
IUPAC Name |
(5Z)-5-[(2-bromophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNOS2/c1-11-6-2-5-9-14(11)19-16(20)15(22-17(19)21)10-12-7-3-4-8-13(12)18/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGGDEODUZMXPT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3Br)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3Br)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R*,4R*)-1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5002111.png)

![allyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5002122.png)


![(2R*,6S*)-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5002148.png)

![methyl 4-{[(2,4-dimethoxyphenyl)amino]methyl}benzoate](/img/structure/B5002170.png)
![4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5002181.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5002189.png)
![2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5002192.png)
![8-[4-(4-chloro-2-methylphenoxy)butoxy]quinoline](/img/structure/B5002197.png)
![N-[4-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5002209.png)